molecular formula C5H8N2O B6172675 3-nitroso-3-azabicyclo[3.1.0]hexane CAS No. 159683-62-2

3-nitroso-3-azabicyclo[3.1.0]hexane

Cat. No. B6172675
CAS RN: 159683-62-2
M. Wt: 112.1
InChI Key:
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Description

3-Nitroso-3-azabicyclo[3.1.0]hexane (3NABH) is a cyclic organic compound that has a variety of applications in the scientific and medical fields. 3NABH is a nitroso compound, meaning it contains a nitroso group (-NO) in its structure. It is a colorless, crystalline solid with a melting point of approximately 155 ˚C. 3NABH is an important building block in the synthesis of various organic compounds, including heterocycles, pharmaceuticals, and dyes. It is also used in the synthesis of nitroso-containing compounds and in the preparation of nitroso-containing polymers.

Scientific Research Applications

3-nitroso-3-azabicyclo[3.1.0]hexane is used in a variety of scientific research applications, including the study of the structure and properties of organic molecules, the synthesis of heterocyclic compounds, and the synthesis of pharmaceuticals and dyes. It is also used in the synthesis of nitroso-containing compounds, such as nitroso-containing polymers. 3-nitroso-3-azabicyclo[3.1.0]hexane is also used in the synthesis of nitroso-containing compounds, such as nitroso-containing polymers. Furthermore, 3-nitroso-3-azabicyclo[3.1.0]hexane has been used in the synthesis of novel nitroso-containing polymers, which have potential applications in the development of new materials with special properties.

Mechanism of Action

The mechanism of action of 3-nitroso-3-azabicyclo[3.1.0]hexane is not fully understood. However, it is believed that the nitroso group in 3-nitroso-3-azabicyclo[3.1.0]hexane is responsible for its reactivity and its ability to form new compounds. It is believed that the nitroso group can react with other molecules to form new compounds, such as nitroso-containing polymers. The nitroso group is also believed to be the source of the properties of 3-nitroso-3-azabicyclo[3.1.0]hexane, such as its solubility in organic solvents and its stability in aqueous solutions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-nitroso-3-azabicyclo[3.1.0]hexane are not well understood. However, it is believed that the nitroso group in 3-nitroso-3-azabicyclo[3.1.0]hexane may have some effects on the human body. In particular, it has been suggested that 3-nitroso-3-azabicyclo[3.1.0]hexane may have an effect on the immune system, as it has been found to inhibit the production of certain inflammatory cytokines. Furthermore, 3-nitroso-3-azabicyclo[3.1.0]hexane has been found to have an effect on the metabolism of certain drugs, such as antifungal drugs.

Advantages and Limitations for Lab Experiments

The use of 3-nitroso-3-azabicyclo[3.1.0]hexane in laboratory experiments has several advantages. It is a stable and non-toxic compound, making it safe to handle and store. It is also a colorless and odorless solid, making it easy to use in reactions. Furthermore, it is a versatile compound, as it can be used in a variety of reactions to synthesize a variety of compounds.
However, there are some limitations to the use of 3-nitroso-3-azabicyclo[3.1.0]hexane in laboratory experiments. It is a relatively expensive compound, making it difficult to use in large-scale reactions. Furthermore, it is a relatively unstable compound, making it difficult to store and transport. Additionally, it is a relatively reactive compound, making it difficult to use in reactions with other sensitive compounds.

Future Directions

There are a number of potential future directions for the use of 3-nitroso-3-azabicyclo[3.1.0]hexane. First, further research could be conducted on the biochemical and physiological effects of 3-nitroso-3-azabicyclo[3.1.0]hexane, as this could lead to new applications in the medical and pharmaceutical fields. Second, further research could be conducted on the synthesis of nitroso-containing polymers, as this could lead to the development of new materials with special properties. Third, further research could be conducted on the use of 3-nitroso-3-azabicyclo[3.1.0]hexane in the synthesis of heterocyclic compounds, as this could lead to the development of new compounds with potential applications in the medical and pharmaceutical fields. Finally, further research could be conducted on the use of 3-nitroso-3-azabicyclo[3.1.0]hexane in the synthesis of pharmaceuticals and dyes, as this could lead to the development of new compounds with potential applications in the medical and pharmaceutical fields.

Synthesis Methods

3-nitroso-3-azabicyclo[3.1.0]hexane can be synthesized using a variety of methods, including the reaction of an amine and an aldehyde or ketone in the presence of a Lewis acid, such as zinc chloride. The reaction is carried out in an organic solvent, such as methanol, and yields the desired product in high yields. Another synthesis method involves the reaction of an amine and an aldehyde or ketone in the presence of a base, such as sodium hydroxide. The reaction is carried out in an organic solvent, such as methanol, and yields the desired product in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-nitroso-3-azabicyclo[3.1.0]hexane involves the nitrosation of 3-azabicyclo[3.1.0]hexane using a nitrosating agent.", "Starting Materials": [ "3-azabicyclo[3.1.0]hexane", "Nitrosating agent (e.g. sodium nitrite, nitrous acid)" ], "Reaction": [ "Dissolve 3-azabicyclo[3.1.0]hexane in anhydrous ether or another suitable solvent.", "Add the nitrosating agent slowly to the solution while stirring at a low temperature (e.g. 0-5°C).", "Maintain the temperature and stirring for a period of time (e.g. 1-2 hours) to allow for complete nitrosation.", "Filter the resulting mixture to remove any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or column chromatography to obtain 3-nitroso-3-azabicyclo[3.1.0]hexane." ] }

CAS RN

159683-62-2

Product Name

3-nitroso-3-azabicyclo[3.1.0]hexane

Molecular Formula

C5H8N2O

Molecular Weight

112.1

Purity

95

Origin of Product

United States

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